N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
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Overview
Description
N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyclobutyl ring, and a benzoxazepine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzoxazepine core through a cyclization reaction, followed by the introduction of the chlorophenyl and cyclobutyl groups via substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide: shares structural similarities with other benzoxazepine derivatives, such as:
Uniqueness
The presence of the chlorophenyl and cyclobutyl groups in this compound distinguishes it from other similar compounds
Properties
IUPAC Name |
N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-18-4-2-1-3-17(18)14-9-15(10-14)22-20(25)23-7-8-26-19-11-16(24)6-5-13(19)12-23/h1-6,11,14-15,24H,7-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDPVOJBMZLKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)NC3CC(C3)C4=CC=CC=C4Cl)C=CC(=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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